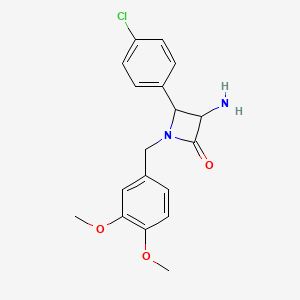
2,4-Dimethyl-6-(prop-2-en-1-yloxy)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dimethyl-6-(prop-2-en-1-yloxy)pyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound features two methyl groups at positions 2 and 4, and a prop-2-en-1-yloxy group at position 6, making it a unique derivative of pyrimidine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-6-(prop-2-en-1-yloxy)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-dimethylpyrimidine and allyl alcohol.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate. The reaction mixture is heated to facilitate the nucleophilic substitution reaction.
Procedure: 2,4-Dimethylpyrimidine is reacted with allyl alcohol in the presence of potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to around 100°C for several hours to ensure complete conversion.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
2,4-Dimethyl-6-(prop-2-en-1-yloxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: The prop-2-en-1-yloxy group can be oxidized to form corresponding epoxides or diols.
Reduction: The double bond in the prop-2-en-1-yloxy group can be reduced to form the corresponding saturated alkoxy derivative.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyrimidine ring, particularly at positions 2 and 4.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products
Oxidation: Epoxides or diols.
Reduction: Saturated alkoxy derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
科学研究应用
2,4-Dimethyl-6-(prop-2-en-1-yloxy)pyrimidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Industry: The compound can be used in the development of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 2,4-Dimethyl-6-(prop-2-en-1-yloxy)pyrimidine involves its interaction with specific molecular targets. The prop-2-en-1-yloxy group can participate in hydrogen bonding and hydrophobic interactions with target proteins, potentially inhibiting their function. The pyrimidine ring can also interact with nucleic acids, affecting their stability and function.
相似化合物的比较
Similar Compounds
2,4-Dimethylpyrimidine: Lacks the prop-2-en-1-yloxy group, making it less versatile in chemical reactions.
6-(Prop-2-en-1-yloxy)pyrimidine: Lacks the methyl groups at positions 2 and 4, which can affect its reactivity and stability.
Uniqueness
2,4-Dimethyl-6-(prop-2-en-1-yloxy)pyrimidine is unique due to the presence of both the prop-2-en-1-yloxy group and the methyl groups at positions 2 and 4
属性
IUPAC Name |
2,4-dimethyl-6-prop-2-enoxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-4-5-12-9-6-7(2)10-8(3)11-9/h4,6H,1,5H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRPMNSHBCSKNAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4'-(2-Fluorophenyl)-1'-methyl-1'',2,2'',4-tetrahydrodispiro[1-benzopyran-3,3'-pyrrolidine-2',3''-indole]-2'',4-dione](/img/structure/B2838523.png)



![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)acetamide](/img/structure/B2838528.png)
![2,2-Dioxo-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-8-carboxylic acid](/img/structure/B2838530.png)

![4-chloro-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2838533.png)

![3-(benzenesulfonyl)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]propanamide](/img/structure/B2838540.png)

![[(2-Bromophenyl)methyl]trimethylsilane](/img/structure/B2838544.png)
